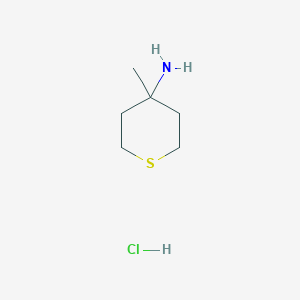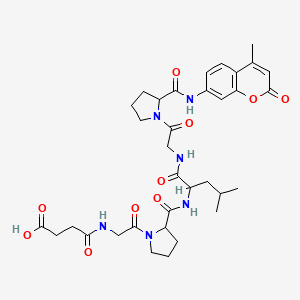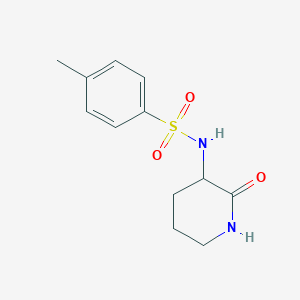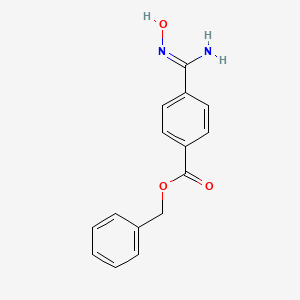
4-Methyltetrahydrothiopyran-4-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyltetrahydrothiopyran-4-amine;hydrochloride is a chemical compound with the molecular formula C6H13NS·HCl and a molecular weight of 167.7 g/mol It is a derivative of tetrahydrothiopyran, a sulfur-containing heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyltetrahydrothiopyran-4-amine;hydrochloride typically involves the reaction of 4-methyltetrahydrothiopyran with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the amine derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through various techniques such as distillation, crystallization, or chromatography to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyltetrahydrothiopyran-4-amine;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other reduced sulfur compounds.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted amine derivatives.
Applications De Recherche Scientifique
4-Methyltetrahydrothiopyran-4-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methyltetrahydrothiopyran-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. These interactions can lead to changes in the activity of enzymes, receptors, or other biomolecules, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminotetrahydropyran hydrochloride: A similar compound with a different heterocyclic ring structure.
Tetrahydrothiopyran-4-amine hydrochloride: Another derivative of tetrahydrothiopyran with similar chemical properties.
Uniqueness
4-Methyltetrahydrothiopyran-4-amine;hydrochloride is unique due to the presence of a methyl group on the tetrahydrothiopyran ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Propriétés
Formule moléculaire |
C6H14ClNS |
|---|---|
Poids moléculaire |
167.70 g/mol |
Nom IUPAC |
4-methylthian-4-amine;hydrochloride |
InChI |
InChI=1S/C6H13NS.ClH/c1-6(7)2-4-8-5-3-6;/h2-5,7H2,1H3;1H |
Clé InChI |
IABMQDLHPZYFAV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCSCC1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B12102410.png)



![Tert-butyl 8-methylene-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12102446.png)



![2-Chloro-7-iodo-6-methylthieno[3,2-d]pyrimidine](/img/structure/B12102490.png)
